N-Methylcyclohexylamine
Overview
Description
N-Methylcyclohexylamine is a secondary aliphatic amine characterized by the presence of a methyl group and a cyclohexyl group. It is a clear, colorless to yellow liquid with a boiling point of 149°C and a density of 0.868 g/mL at 25°C . This compound is slightly soluble in water and is known for its strong irritant properties to skin and eyes .
Synthetic Routes and Reaction Conditions:
Hydrogenation of Methylaniline: this compound can be synthesized by hydrogenating methylaniline over a supported nickel catalyst.
Cyclohexanone and Methylamine: Another method involves the reaction of cyclohexanone with methylamine under hydrogenation conditions.
Cyclohexylamine and Methanol: Cyclohexylamine reacts with methanol over copper, zinc, or copper-calcium catalysts.
Industrial Production Methods: The industrial production of this compound typically follows the hydrogenation of methylaniline or the reaction of cyclohexanone with methylamine under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: This compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions, where the methyl or cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various amine derivatives .
Mechanism of Action
Target of Action
N-Methylcyclohexylamine is a secondary aliphatic amine
Mode of Action
As a secondary aliphatic amine, it may participate in various chemical reactions, such as acting as a Bronsted base . It can accept a proton (H+) from a donor (Bronsted acid), potentially influencing the pH and chemical environment within a biological system .
Pharmacokinetics
Its physical properties, such as being a colorless transparent liquid with a boiling point of 149 °c and a density of 0868 g/mL at 25 °C . These properties could influence its absorption and distribution within the body.
Result of Action
It has been noted that this compound provides protection to carbon steel from corrosion , suggesting it may have some form of reactivity with metal ions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of organic solvents and water . Additionally, its reactivity may be influenced by the pH of the environment, given its potential role as a Bronsted base .
Scientific Research Applications
N-Methylcyclohexylamine has diverse applications in scientific research:
Comparison with Similar Compounds
Cyclohexylamine: Similar in structure but lacks the methyl group.
N,N-Dimethylcyclohexylamine: Contains two methyl groups instead of one.
N-Ethylcyclohexylamine: Contains an ethyl group instead of a methyl group.
Uniqueness: N-Methylcyclohexylamine is unique due to its specific combination of a methyl group and a cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
IUPAC Name |
N-methylcyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVJUMINZSXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Record name | METHYL CYCLOHEXYLAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059216 | |
Record name | N-Methylcyclohexanamine | |
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Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl cyclohexylamine appears as a water-white liquid. Slightly soluble in water and floats on water. A strong irritant to skin and eyes. Corrosive. Used as a solvent. | |
Record name | METHYL CYCLOHEXYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/7058 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
100-60-7 | |
Record name | METHYL CYCLOHEXYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/7058 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methylcyclohexylamine | |
Source | CAS Common Chemistry | |
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Record name | N-Methylcyclohexylamine | |
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Record name | N-METHYLCYCLOHEXYLAMINE | |
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Record name | Cyclohexanamine, N-methyl- | |
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Record name | N-Methylcyclohexanamine | |
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Record name | Cyclohexyl(methyl)amine | |
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Record name | N-METHYLCYCLOHEXYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Methylcyclohexylamine?
A1: this compound has the molecular formula C7H15N and a molecular weight of 113.20 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, studies have used techniques like FT-IR spectroscopy to analyze the interactions of this compound in binary and ternary mixtures. [, ] These studies provide insights into the intermolecular forces at play.
Q3: How do structural modifications of this compound analogs impact their affinity for sigma receptors?
A3: Research on N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines, close analogs of this compound, demonstrates the impact of structural modifications on sigma receptor affinity. For example, the addition of a 2-naphthyl acetamide group led to a significant increase in affinity compared to the parent benzeneacetamide structure. Furthermore, enantioselectivity was observed, with variations in affinity ranging from 5-fold to 160-fold depending on the specific enantiomer and substituent. []
Q4: How stable is this compound under different storage conditions?
A5: Studies on Bromhexine hydrochloride, a molecule that degrades into this compound, show that the compound demonstrates remarkable stability. Crystalline Bromhexine hydrochloride remained stable for over 10 years, while aqueous solutions remained stable for 5 years under standard storage conditions. Even after a year at room temperature, less than 1% degradation was observed. []
Q5: Does this compound participate in any known catalytic reactions?
A7: While not a catalyst itself, this compound plays a crucial role in certain reactions. For instance, it acts as an activating agent for other amines like N,N-Dimethylcyclohexylamine in CO2 capture processes. The presence of this compound enhances the absorption and desorption rates of CO2, improving the overall efficiency. [, ]
Q6: What are the potential applications of this compound in CO2 capture?
A8: this compound shows promise as an activator in CO2 capture technologies. When used in combination with other amines, like N,N-Dimethylcyclohexylamine, it enhances CO2 absorption and desorption rates. This synergistic effect translates to a significant improvement in CO2 capture efficiency. These properties make this compound-based absorbents a potential alternative to traditional amine-based solutions, particularly in industrial settings. [, , ]
Q7: Are there any pharmaceutical applications of this compound?
A9: this compound is a degradation product of Bromhexine hydrochloride, a mucolytic drug. While not directly used as a pharmaceutical agent, understanding its formation from Bromhexine hydrochloride is crucial for ensuring the drug's efficacy and safety over extended periods. []
Q8: Is there any information available on the toxicity of this compound?
A10: While specific toxicological data on this compound might be limited, it's crucial to consider its presence as a degradation product of Bromhexine hydrochloride. Understanding its formation and potential accumulation during long-term Bromhexine hydrochloride use is essential for assessing potential toxicity risks. [, ]
Q9: How is this compound typically detected and quantified?
A11: Gas chromatography, often coupled with techniques like flame photometric detection, is a commonly used method for the detection and quantification of secondary amines, including this compound. This technique allows for sensitive and selective measurement, even in complex biological samples like urine. []
Q10: Is there any information available on the environmental impact of this compound?
A13: While specific data on the environmental impact of this compound may be limited, considering its use in CO2 capture technologies is important. Life cycle assessments of such technologies, including the evaluation of solvent degradation products and emissions, are crucial for a comprehensive understanding of their environmental impact. []
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